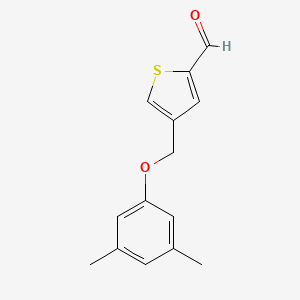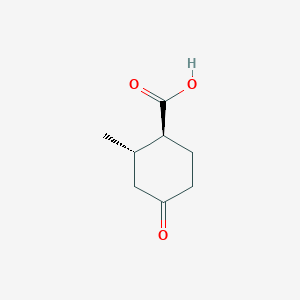
(4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a pyrazole ring attached to a thiophene ring, which is further connected to a boronic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring and subsequent introduction of the boronic acid group. One common method involves the reaction of 2-bromo-4-(1H-pyrazol-1-yl)thiophene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to modify the pyrazole or thiophene rings.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF are typically used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce various substituted thiophene derivatives.
科学的研究の応用
(4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the design of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of (4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and sensor design.
類似化合物との比較
Similar Compounds
(4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound features a similar pyrazole ring but is attached to a benzenesulfonamide group instead of a thiophene ring.
3(5)-Aminopyrazoles: These compounds have an amino group attached to the pyrazole ring and are used in the synthesis of various heterocyclic systems.
Uniqueness
(4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a pyrazole and thiophene ring, which can impart distinct electronic and steric properties
特性
分子式 |
C7H7BN2O2S |
|---|---|
分子量 |
194.02 g/mol |
IUPAC名 |
(4-pyrazol-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2S/c11-8(12)7-4-6(5-13-7)10-3-1-2-9-10/h1-5,11-12H |
InChIキー |
LDBGYWRPOLUCQK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CS1)N2C=CC=N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


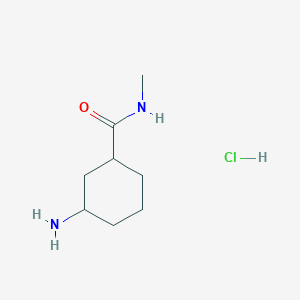

![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13336302.png)
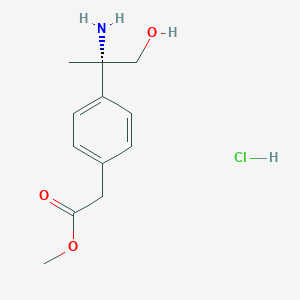
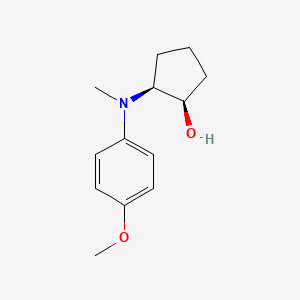


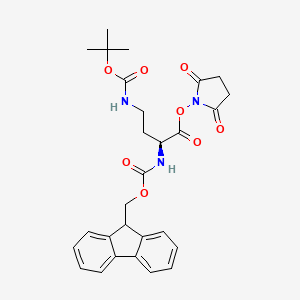
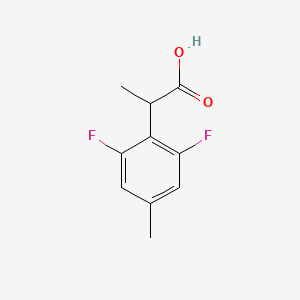
![4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13336340.png)


